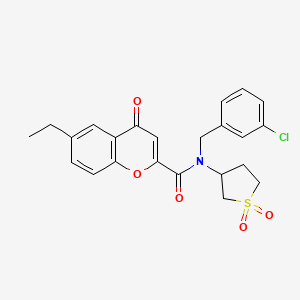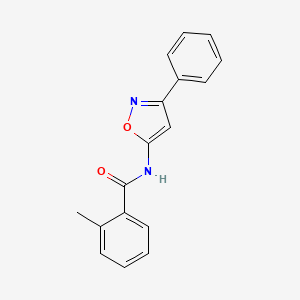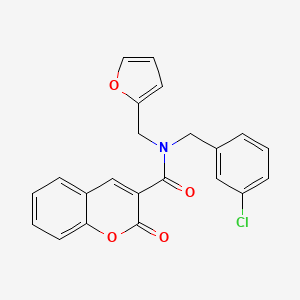![molecular formula C16H17N2O4PS B11399728 Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11399728.png)
Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions One common method includes the condensation of a benzylamine derivative with a thiophene-containing aldehyde, followed by cyclization to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, while the thiophene and oxazole rings contribute to the compound’s overall stability and reactivity. The phosphonate group can participate in phosphorylation reactions, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
- Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate
Uniqueness
Dimethyl [5-(benzylamino)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its methyl or phenyl analogs
Properties
Molecular Formula |
C16H17N2O4PS |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-thiophen-2-yl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H17N2O4PS/c1-20-23(19,21-2)16-15(17-11-12-7-4-3-5-8-12)22-14(18-16)13-9-6-10-24-13/h3-10,17H,11H2,1-2H3 |
InChI Key |
DGWSZWJHNSYIAP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11399662.png)
![10-(4-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11399667.png)
![2-methylpropyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11399675.png)
![N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B11399684.png)
![N-(3-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11399686.png)
![N-ethyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11399694.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11399698.png)

![Diethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11399717.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399727.png)
![3,5,9-trimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11399735.png)
